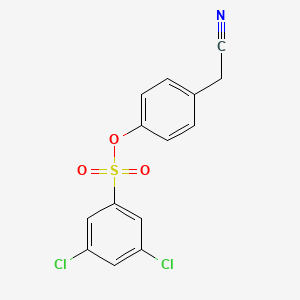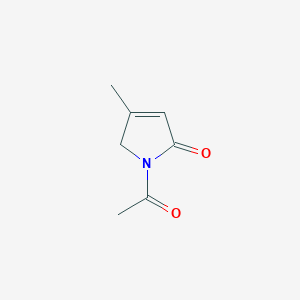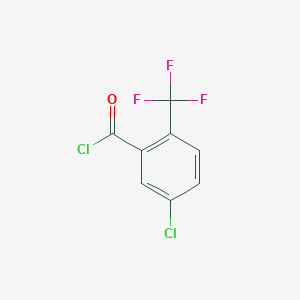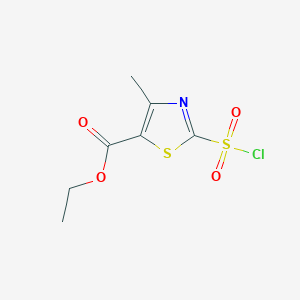
2-(Trifluoromethoxy)benzamidoxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .Physical And Chemical Properties Analysis
The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .Wissenschaftliche Forschungsanwendungen
Trifluoromethoxylation Reagents Development
The trifluoromethoxy (CF3O) group is a novel moiety in chemistry due to its unique features. The development of new trifluoromethoxylation reagents is crucial as it makes CF3O-containing compounds more accessible. 2-(Trifluoromethoxy)benzamidoxime can be a potential candidate in the synthesis of these reagents, facilitating the introduction of the CF3O group into various molecules .
Pharmaceutical Research
In medicinal chemistry, the introduction of a trifluoromethoxy group can significantly alter the biological activity of compounds. 2-(Trifluoromethoxy)benzamidoxime could be used to synthesize new pharmaceuticals where the CF3O group is needed for increased efficacy or stability of the drug molecules .
Material Science
The unique electronic properties of the CF3O group can be exploited in material science. 2-(Trifluoromethoxy)benzamidoxime might be used in the development of materials with specific electronic or photonic properties, potentially impacting the production of advanced semiconductors or photovoltaic cells .
Analytical Chemistry
2-(Trifluoromethoxy)benzamidoxime can serve as a fluorogenic agent in spectrofluorometric methods. It’s used to quantify uracil and orotic acid in human biological specimens, which is essential for diagnosing various metabolic disorders .
Organic Synthesis
This compound can be a reactant in the synthesis of oxadiazoles, which are heterocyclic compounds with applications ranging from agriculture to pharmaceuticals. Oxadiazoles derived from 2-(Trifluoromethoxy)benzamidoxime could lead to the discovery of compounds with novel properties .
Fluorescence Deriving Reaction
2-(Trifluoromethoxy)benzamidoxime is suitable for fluorescence deriving reactions, a widely-used methodology for quantifying certain compounds. Its role in these reactions could be pivotal for developing new diagnostic assays or research tools .
Environmental Science
The CF3O group’s resistance to degradation makes 2-(Trifluoromethoxy)benzamidoxime a candidate for studying long-term environmental persistence of chemicals and their impact on ecosystems .
Agrochemical Development
Compounds with the CF3O group, like 2-(Trifluoromethoxy)benzamidoxime, can be used to create more effective agrochemicals. Their potential for increased potency and selectivity could lead to the development of next-generation pesticides and herbicides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

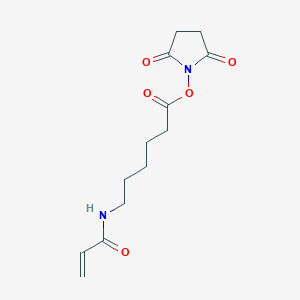



![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)

![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
